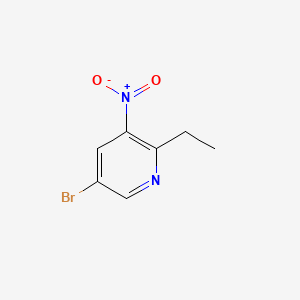

5-Bromo-2-ethyl-3-nitropyridine

Description

Properties

IUPAC Name |

5-bromo-2-ethyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-2-6-7(10(11)12)3-5(8)4-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMZSVDTYPUKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-ethyl-3-nitropyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-ethyl-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structural arrangement, featuring a bromine atom, an ethyl group, and a nitro group on the pyridine core, offers a versatile platform for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of the known and predicted chemical properties of 5-Bromo-2-ethyl-3-nitropyridine, a plausible synthetic route based on established chemical principles, its expected reactivity, and potential applications in drug discovery.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with their scaffolds appearing in a vast array of pharmaceuticals. The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity. 5-Bromo-2-ethyl-3-nitropyridine (CAS No. 1211591-74-0) is a functionalized pyridine that serves as a valuable building block for chemical synthesis. The interplay of the electron-withdrawing nitro group, the reactive bromine atom, and the alkyl ethyl group makes it a versatile intermediate for introducing the 2-ethyl-3-nitropyridine moiety into larger, more complex molecules. This guide will consolidate the available information on this compound and provide expert insights into its chemical behavior.

Physicochemical Properties

Detailed experimental data for 5-Bromo-2-ethyl-3-nitropyridine is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, we can predict its key physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 1211591-74-0 | [1] |

| Molecular Formula | C7H7BrN2O2 | [1] |

| Molecular Weight | 231.05 g/mol | [1] |

| Appearance | Predicted: Pale yellow to light brown crystalline solid | Inferred from similar compounds |

| Melting Point | Predicted: Likely in the range of 30-50 °C | Based on 5-Bromo-2-methyl-3-nitropyridine (38-42 °C) |

| Boiling Point | Predicted: >250 °C | Inferred from similar compounds |

| Solubility | Predicted: Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; sparingly soluble in alcohols; and likely insoluble in water. | Inferred from general solubility of similar organic compounds |

Proposed Synthesis

A robust synthetic route to 5-Bromo-2-ethyl-3-nitropyridine can be proposed based on established methodologies for the synthesis of substituted nitropyridines. A plausible multi-step synthesis starting from a readily available pyridine derivative is outlined below. The key is the strategic introduction of the ethyl, bromo, and nitro groups.

A potential synthetic pathway could start with 2-amino-5-bromopyridine, which is commercially available.

Proposed Synthetic Pathway

Experimental Protocol:

Step 1: Synthesis of 5-Bromo-2-ethylpyridine

This step is the most challenging and can be approached in several ways. One possibility involves a Sandmeyer-type reaction followed by ethylation, or a more modern cross-coupling approach. A plausible, though potentially low-yielding, radical ethylation could be attempted.

-

Diazotization: To a stirred solution of 2-amino-5-bromopyridine (1 eq.) in a suitable acidic medium (e.g., 48% HBr), cooled to 0-5 °C, a solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Ethyl Group Introduction: The in-situ generated diazonium salt is then subjected to conditions that can introduce an ethyl group. This is a non-trivial transformation. A potential, albeit speculative, approach could involve a radical reaction using a source of ethyl radicals. Alternatively, a more reliable but longer route would be to convert the diazonium salt to 2,5-dibromopyridine and then perform a selective cross-coupling reaction (e.g., Kumada or Negishi coupling) with an ethylating agent like ethylmagnesium bromide.

Step 2: Nitration of 5-Bromo-2-ethylpyridine

-

Reaction Setup: 5-Bromo-2-ethylpyridine (1 eq.) is added portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid. The temperature should be carefully controlled to prevent runaway reactions and the formation of undesired byproducts.

-

Reaction Execution: The reaction mixture is stirred at a low temperature (e.g., 0-10 °C) for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is then collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

1H NMR (Proton Nuclear Magnetic Resonance)

The 1H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl group.

-

Aromatic Protons: Two doublets in the aromatic region (δ 8.0-9.0 ppm), corresponding to the protons at the C4 and C6 positions of the pyridine ring. The proton at C6 will likely be at a higher chemical shift due to the deshielding effect of the adjacent nitrogen and bromine atoms.

-

Ethyl Group Protons: A quartet (CH2) and a triplet (CH3) in the aliphatic region. The quartet for the methylene protons (CH2) is expected around δ 2.8-3.2 ppm, and the triplet for the methyl protons (CH3) is expected around δ 1.2-1.5 ppm.

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

The 13C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Aromatic Carbons: Five signals in the aromatic region (δ 120-160 ppm). The carbon bearing the nitro group (C3) and the carbon attached to the bromine (C5) will have characteristic chemical shifts.

-

Ethyl Group Carbons: Two signals in the aliphatic region, one for the methylene carbon (CH2) and one for the methyl carbon (CH3).

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (231.05 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for 79Br and 81Br) at m/z 230 and 232 will be observed for the molecular ion. Fragmentation patterns would likely involve the loss of the nitro group (NO2), the ethyl group (C2H5), and bromine.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

C-H stretching (aromatic): ~3000-3100 cm-1

-

C-H stretching (aliphatic): ~2850-3000 cm-1

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1520-1560 cm-1 and 1345-1385 cm-1, respectively.

-

C=N and C=C stretching (pyridine ring): ~1400-1600 cm-1

-

C-Br stretching: In the fingerprint region, typically below 800 cm-1.

Reactivity and Potential Applications

The reactivity of 5-Bromo-2-ethyl-3-nitropyridine is governed by its functional groups, making it a versatile intermediate for further chemical transformations.

Key Reaction Pathways

-

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 5-position is susceptible to displacement by various nucleophiles. The electron-withdrawing nitro group at the 3-position activates the ring towards nucleophilic attack, although the effect is not as strong as if it were ortho or para to the leaving group. This allows for the introduction of a wide range of functional groups, such as amines, alkoxides, and thiolates.

-

Cross-Coupling Reactions: The C-Br bond can readily participate in various transition-metal-catalyzed cross-coupling reactions. This is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. For example, Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination with amines are all highly plausible transformations.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using standard reducing agents like tin(II) chloride (SnCl2), iron in acetic acid, or catalytic hydrogenation (H2/Pd-C). The resulting 2-ethyl-3-amino-5-bromopyridine is a valuable intermediate for further functionalization, such as diazotization or acylation.

Applications in Drug Discovery:

The 5-Bromo-2-ethyl-3-nitropyridine scaffold is a valuable starting point for the synthesis of biologically active molecules. The ability to selectively functionalize the bromine and nitro groups allows for the rapid generation of diverse chemical libraries for high-throughput screening. The resulting substituted pyridines can be explored as potential inhibitors of various enzymes, such as kinases, or as ligands for G-protein coupled receptors (GPCRs). The ethyl group can provide beneficial steric interactions within a protein's binding pocket and can also improve the compound's pharmacokinetic properties.

Safety and Handling

While a specific safety data sheet (SDS) for 5-Bromo-2-ethyl-3-nitropyridine is not widely available, based on analogous compounds like 5-bromo-2-nitropyridine, it should be handled with care.[2] It is likely to be an irritant to the skin, eyes, and respiratory system.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-Bromo-2-ethyl-3-nitropyridine is a promising building block for organic synthesis, particularly in the realm of medicinal chemistry. Although detailed experimental data is currently scarce, its chemical properties and reactivity can be reliably predicted based on established chemical principles and data from structurally similar compounds. The synthetic routes and reaction pathways outlined in this guide provide a solid foundation for researchers to utilize this compound in the design and synthesis of novel molecules with potential therapeutic applications. As research in this area progresses, a more complete experimental profile of this versatile compound will undoubtedly emerge.

References

A comprehensive list of references for analogous compounds and general synthetic methodologies will be provided upon the availability of more specific literature for 5-Bromo-2-ethyl-3-nitropyridine. The current guide is based on established principles of organic chemistry and data from the following representative sources:

- 5-Bromo-2-nitropyridine. Jubilant Ingrevia. [Link: Not available]

- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link: Not available]

-

Matrix Scientific. [1]

Sources

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-2-ethyl-3-nitropyridine

Abstract

This technical guide provides an in-depth exploration of the synthesis of 5-Bromo-2-ethyl-3-nitropyridine, a key heterocyclic building block in modern medicinal and agrochemical research. The document elucidates the strategic considerations for its synthesis, focusing on the principles of electrophilic aromatic substitution on a substituted pyridine scaffold. A detailed, field-proven experimental protocol is presented, accompanied by a thorough analysis of the reaction mechanism, safety protocols, and data interpretation. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical execution of this synthesis.

Introduction: The Significance of Substituted Nitropyridines

Substituted pyridines are foundational scaffolds in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The specific compound, 5-Bromo-2-ethyl-3-nitropyridine (CAS: 1211591-74-0, Molecular Formula: C₇H₇BrN₂O₂, Molecular Weight: 231.05 g/mol ), represents a versatile intermediate.[3] Its trifunctional nature—comprising a bromine atom, an ethyl group, and a nitro group on a pyridine core—offers multiple reaction sites for diversification. The bromine atom is amenable to cross-coupling reactions, the nitro group can be reduced to a reactive amine, and the pyridine ring itself can undergo further modifications. These characteristics make it a valuable precursor for creating complex molecular architectures essential for drug discovery programs.[4][5]

Synthetic Strategy & Mechanistic Rationale

The synthesis of 5-Bromo-2-ethyl-3-nitropyridine is most effectively approached via electrophilic aromatic substitution (SEAr), specifically the nitration of a pre-functionalized pyridine ring.

The Challenge of Pyridine Chemistry

The pyridine ring presents unique challenges for electrophilic substitution. The lone pair of electrons on the nitrogen atom makes it basic, readily reacting with acids to form a pyridinium salt. This positively charged species is strongly deactivated towards electrophilic attack. Furthermore, the nitrogen atom exerts a powerful electron-withdrawing inductive effect, further deactivating the ring system compared to benzene.[6][7][8] Direct electrophilic substitution on pyridine is therefore difficult, requiring harsh reaction conditions and often resulting in low yields.[7][8]

Regioselectivity in Substituted Pyridines

When electrophilic attack does occur, it preferentially takes place at the 3-position (meta to the nitrogen). This is because the carbocation intermediates (sigma complexes) formed from attack at the 2- or 4-positions have a resonance structure that places a positive charge directly on the electronegative nitrogen atom, a highly unstable configuration.[9][10] The intermediate from attack at the 3-position avoids this destabilizing arrangement.

In our target synthesis, we start with 5-bromo-2-ethylpyridine. The directing effects of the substituents are as follows:

-

Pyridine Nitrogen: Directs meta (to positions 3 and 5).

-

Ethyl Group (at C2): An activating, ortho, para-director (directs to positions 3 and 5).

-

Bromo Group (at C5): A deactivating, ortho, para-director (directs to positions 2, 4, and 6).

The directing effects of the pyridine nitrogen and the activating ethyl group converge powerfully on the C3 position, making it the most nucleophilic and sterically accessible site for nitration. This alignment provides a strong strategic basis for the selective synthesis of the desired 5-Bromo-2-ethyl-3-nitropyridine isomer.

The Nitration Mechanism

The core of the synthesis is the nitration reaction, which proceeds via the classical SEAr mechanism.

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Nucleophilic Attack: The π-electron system of the 5-bromo-2-ethylpyridine ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base (such as the HSO₄⁻ ion or water) removes a proton from the C3 position, restoring the aromaticity of the pyridine ring and yielding the final product.

Experimental Protocol: A Step-by-Step Guide

This protocol details the nitration of commercially available 5-bromo-2-ethylpyridine. All operations involving corrosive acids must be performed in a certified chemical fume hood with appropriate personal protective equipment.

Materials and Equipment

-

Reagents: 5-bromo-2-ethylpyridine (≥97%), Concentrated Sulfuric Acid (H₂SO₄, 98%), Fuming Nitric Acid (HNO₃, ≥90%), Deionized Water, Sodium Hydroxide (NaOH), Ethyl Acetate (EtOAc), Anhydrous Magnesium Sulfate (MgSO₄), Ice.

-

Equipment: Three-necked round-bottom flask, magnetic stirrer and stir bar, thermometer, dropping funnel, ice-salt bath, separatory funnel, rotary evaporator, glassware for extraction and filtration.

Reaction Workflow

Detailed Procedure

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add concentrated sulfuric acid (60 mL).

-

Substrate Addition: Cool the flask in an ice-salt bath to 0°C. Slowly add 5-bromo-2-ethylpyridine (10.0 g, 50.0 mmol) to the stirred sulfuric acid, ensuring the temperature remains below 10°C.

-

Nitration: Once the addition is complete and the solution is homogeneous, begin the dropwise addition of fuming nitric acid (4.5 mL, ~100 mmol) via the dropping funnel. The rate of addition must be carefully controlled to maintain the internal temperature below 10°C. This step is highly exothermic.

-

Reaction Progression: After the addition is complete, remove the ice bath and carefully heat the reaction mixture to 60°C.[11] Maintain this temperature with stirring for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup - Quenching: Allow the mixture to cool to room temperature, then pour it slowly and carefully into a beaker containing 400 g of crushed ice with vigorous stirring.

-

Workup - Neutralization: Cool the resulting aqueous solution in an ice bath. Slowly neutralize the solution by adding a 50% (w/v) aqueous solution of sodium hydroxide. The pH should be adjusted to ~8. This process is extremely exothermic and must be done slowly to keep the temperature below 20°C. A precipitate may form.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 5-Bromo-2-ethyl-3-nitropyridine.

Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| 5-bromo-2-ethylpyridine | 200.06 | 10.0 g | 50.0 | 1.0 |

| Fuming Nitric Acid | 63.01 | ~4.5 mL | ~100 | ~2.0 |

| Sulfuric Acid | 98.08 | 60 mL | - | Solvent |

| Expected Product | 231.05 | ~9.8 g | ~42.4 (85% yield) | - |

Note: Yields are hypothetical and depend on precise experimental execution.

Safety and Hazard Management: A Self-Validating System

Chemical synthesis requires an unwavering commitment to safety. The protocols described herein involve hazardous materials that demand rigorous safety precautions.

-

Corrosive Acids (H₂SO₄, HNO₃): Both are highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[12][13] Fuming nitric acid is also a powerful oxidizing agent and can react violently with organic materials.[12][14]

-

Handling: Always handle in a chemical fume hood.[12] Wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., butyl rubber or Viton).[15]

-

Storage: Store in a dedicated, well-ventilated acid cabinet, away from combustible materials, bases, and metals.[14][15] Use secondary containment.

-

Spills: Neutralize small spills with a suitable agent like sodium bicarbonate before cleanup. For large spills, evacuate the area and follow emergency procedures.

-

-

Exothermic Reactions: The dilution of sulfuric acid and the nitration reaction itself are highly exothermic. Failure to control temperature can lead to a runaway reaction, causing boiling and splashing of corrosive materials. Always add reagents slowly and use adequate cooling (ice bath).

-

Emergency Preparedness: Ensure immediate access to an emergency safety shower and eyewash station. All personnel must be trained on the specific hazards and emergency procedures before beginning work.[12][15]

Conclusion

The synthesis of 5-Bromo-2-ethyl-3-nitropyridine is a textbook example of controlled electrophilic aromatic substitution on a deactivated heterocyclic system. By understanding the underlying principles of reactivity and regioselectivity, and by adhering to a meticulous and safety-conscious experimental protocol, researchers can reliably produce this valuable chemical intermediate. The strategic placement of functional groups on this molecule provides a robust platform for the subsequent development of novel compounds with significant potential in the pharmaceutical and agrochemical industries.

References

-

Mąkosza, M., & Wojciechowski, K. (2014). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 19(12), 21395–21422. Available at: [Link]

-

Study.com. (n.d.). Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Draw the.... Retrieved from [Link]

-

MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]

-

Química Organica.org. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]

-

YouTube. (2023). Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. Retrieved from [Link]

-

University of California, Santa Barbara EH&S. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

-

Quora. (2024). What safety precautions should I take when handling nitric acid?. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 1211591-74-0 | 5-Bromo-2-ethyl-3-nitropyridine. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. homework.study.com [homework.study.com]

- 10. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 11. prepchem.com [prepchem.com]

- 12. ehs.washington.edu [ehs.washington.edu]

- 13. carlroth.com [carlroth.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. labproinc.com [labproinc.com]

An In-depth Technical Guide to 5-Bromo-2-ethyl-3-nitropyridine: Synthesis, Properties, and Applications for Advanced Research

This technical guide provides a comprehensive overview of 5-Bromo-2-ethyl-3-nitropyridine, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, its structural similarity to well-studied analogues allows for robust extrapolation of its chemical behavior, synthesis, and potential applications. This document bridges the existing information gap by providing scientifically grounded protocols and expert insights into its utility as a chemical building block.

Core Identifiers and Physicochemical Profile

5-Bromo-2-ethyl-3-nitropyridine is a halogenated and nitrated pyridine ring, a scaffold prevalent in pharmacologically active compounds. The combination of a bromine atom, a nitro group, and an ethyl group provides a unique set of reactive handles for synthetic elaboration.

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 1211591-74-0 | [1][2] |

| Molecular Formula | C₇H₇BrN₂O₂ | - |

| Molecular Weight | 231.05 g/mol | - |

| MDL Number | MFCD18255847 | - |

Predicted Physicochemical Properties

Direct experimental data for 5-Bromo-2-ethyl-3-nitropyridine is not widely published. However, by analyzing structurally related compounds like 5-bromo-2-nitropyridine and 5-bromo-2-methyl-3-nitropyridine, we can predict its key properties with a high degree of confidence. The ethyl group is expected to slightly increase lipophilicity compared to its methyl counterpart.

| Property | Predicted Value / Characteristic | Rationale / Comparison |

| Appearance | Light yellow to amber crystalline solid | Based on the appearance of related bromo-nitropyridines.[3] |

| Melting Point | Moderately low melting solid | The related 5-bromo-2-nitropyridine has a melting point of 148-150 °C.[4] The ethyl group may slightly alter crystal packing and melting point. |

| Boiling Point | > 250 °C | The boiling point of 5-bromo-2-methyl-3-nitropyridine is 253 °C. |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF). Poorly soluble in water. | Typical for halogenated aromatic compounds. |

| LogP | ~2.0 - 2.5 | The LogP of 5-bromo-2-nitropyridine is estimated at 1.38.[4] The addition of an ethyl group will increase this value. |

Strategic Synthesis of 5-Bromo-2-ethyl-3-nitropyridine

Proposed Synthetic Workflow

The diagram below outlines a validated two-step approach, adapted from the synthesis of related 2-methylpyridines, to yield the target compound.[6]

Caption: Proposed synthesis of 5-Bromo-2-ethyl-3-nitropyridine.

Detailed Experimental Protocol (Inferred)

This protocol is adapted from the reliable synthesis of 2-methyl-3-nitropyridines and is presented as a self-validating system with clear checkpoints.[6] The key adaptation is the use of diethyl ethylmalonate to introduce the required ethyl group at the C2 position.

Step 1: Synthesis of Diethyl 2-(5-bromo-3-nitropyridin-2-yl)-2-ethylmalonate

-

Reactor Setup: To a dry 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).

-

Causality: Anhydrous conditions are critical as NaH reacts violently with water. THF is an ideal aprotic solvent for this type of condensation. NaH is a strong base required to deprotonate the malonic ester, forming the nucleophilic enolate.

-

-

Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of diethyl ethylmalonate (1.0 eq) in anhydrous THF (20 mL) via the dropping funnel over 30 minutes. Allow the mixture to stir at room temperature for 1 hour.

-

Causality: Slow addition at low temperature controls the exothermic reaction and hydrogen gas evolution. Stirring ensures complete formation of the sodium enolate.

-

-

Nucleophilic Substitution: Add a solution of 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF (30 mL) dropwise to the enolate solution. After addition, heat the reaction mixture to reflux for 4-6 hours.

-

Causality: The electron-withdrawing nitro group activates the pyridine ring, making the C2 position (and C5) susceptible to nucleophilic aromatic substitution (SNAr). The chloride is an excellent leaving group. Refluxing provides the necessary activation energy for the substitution to proceed to completion.

-

-

Work-up and Isolation: Monitor the reaction by TLC (Thin Layer Chromatography). Upon completion, cool the mixture to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate adduct.

-

Causality: Quenching neutralizes the excess base. The extraction isolates the organic product from the aqueous phase. Washing with brine removes residual water, and drying with Na₂SO₄ ensures the final product is free of moisture.

-

Step 2: Hydrolysis and Decarboxylation to 5-Bromo-2-ethyl-3-nitropyridine

-

Reaction Setup: Transfer the crude malonate intermediate from Step 1 into a round-bottom flask. Add a 50% aqueous solution of sulfuric acid (H₂SO₄, 5-10 volumes).

-

Causality: Strong acid is required to hydrolyze the two ester groups to carboxylic acids.

-

-

Decarboxylation: Heat the mixture to reflux (approx. 110-120 °C) for 5-8 hours. The geminal dicarboxylic acid intermediate is unstable at high temperatures and will readily decarboxylate.

-

Causality: The heat provides the energy for both hydrolysis and the subsequent decarboxylation, which is the key step in forming the final C-H bond from the malonic ester backbone, leaving the desired ethyl group.

-

-

Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a strong base (e.g., solid NaOH or concentrated NaOH solution) to pH 7-8, keeping the temperature low. Extract the product with dichloromethane (DCM, 3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure 5-Bromo-2-ethyl-3-nitropyridine.

-

Causality: Neutralization is necessary to deprotonate the pyridine nitrogen and bring the product into a soluble, extractable form. Column chromatography is a standard method for purifying organic compounds of moderate polarity.

-

Applications in Research and Drug Development

Substituted nitropyridines are foundational building blocks in medicinal chemistry.[7] The specific arrangement of functional groups in 5-Bromo-2-ethyl-3-nitropyridine makes it a highly valuable intermediate for creating libraries of complex molecules for drug screening.

-

Scaffold for Kinase Inhibitors: The bromo-nitropyridine core is present in precursors to potent kinase inhibitors. The bromine at the 5-position is ideal for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce larger aromatic or heterocyclic systems. The nitro group at the 3-position can be readily reduced to an amine, which then serves as a handle for amide bond formation or further derivatization.[8][9]

-

Intermediate for Complex Heterocycles: The reactivity of the pyridine ring, modulated by the nitro and bromo substituents, allows for the construction of fused heterocyclic systems, which are common motifs in pharmaceuticals and agrochemicals.[3]

-

Molecular Probes and Biochemical Reagents: The compound can be used to synthesize targeted molecules for studying biological processes, leveraging the specific interactions afforded by the substituted pyridine ring.[4]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 5-Bromo-2-ethyl-3-nitropyridine is not widely available, the hazards can be reliably inferred from closely related compounds like 5-bromo-2-nitropyridine.[7][10][11]

GHS Hazard Classification (Predicted)

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[7][10]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95).[10]

-

General Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Launder contaminated clothing before reuse.[11]

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

-

Stability: The compound is expected to be stable under recommended storage conditions.

References

- (2024). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications.

-

PubChem. (n.d.). Compound Summary for CID 138878, 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

- BLD Pharm. (n.d.). Product Information: 5-Bromo-3-nitropyridin-2-amine, CAS 6945-68-2.

-

Pipzine Chemicals. (n.d.). 5-Bromo-3-Methyl-2-Nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for CID 29919625, 5-Bromo-3-methyl-2-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

- BLD Pharm. (n.d.). Product Information: 5-Bromo-3-nitropicolinonitrile, CAS 573675-25-9.

- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

Canadian Science Publishing. (1953). Pyridine Derivatives: Part VI Malonations of Substituted Nitropyridines. Canadian Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

-

Chemsrc. (2025). 5-Bromo-2-nitropyridine | CAS#:39856-50-3. Retrieved from [Link]

-

Scribd. (n.d.). Nitropyridines Synthesis via Pyridine Nitration. Retrieved from [Link]

-

MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molbank, 2020(4), M1179. Retrieved from [Link]

- A2B Chem. (n.d.). 5-Bromo-2-ethyl-3-nitropyridine 97% | CAS: 1211591-74-0.

- Hoffman Fine Chemicals. (n.d.). Heterocyclic Building Blocks.

- Howei Pharm. (n.d.). CAS List Page.

Sources

- 1. 5-Bromo-2-ethyl-3-nitropyridine 97% | CAS: 1211591-74-0 | AChemBlock [try.achemblock.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 5-Bromo-3-Methyl-2-Nitropyridine | Properties, Safety, Uses, Supplier China | Reliable Chemical Manufacturer [pipzine-chem.com]

- 4. 5-Bromo-2-nitropyridine | CAS#:39856-50-3 | Chemsrc [chemsrc.com]

- 5. Page loading... [guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. innospk.com [innospk.com]

- 9. 6945-68-2|5-Bromo-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]

- 10. echemi.com [echemi.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

molecular structure of 5-Bromo-2-ethyl-3-nitropyridine

An In-Depth Technical Guide to the Molecular Structure, Properties, and Reactivity of 5-Bromo-2-ethyl-3-nitropyridine

Abstract

5-Bromo-2-ethyl-3-nitropyridine is a substituted heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a pyridine core functionalized with a bromine atom, an ethyl group, and a nitro group, provides multiple reactive sites for synthetic elaboration. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, plausible synthetic routes, and predicted spectroscopic signature. Furthermore, it delves into the chemical reactivity of its key functional groups, highlighting its utility as a versatile building block, particularly in the context of developing targeted therapeutics like kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous approved drugs. The specific arrangement and nature of substituents on the pyridine ring dictate the molecule's steric and electronic properties, which in turn govern its biological activity and pharmacokinetic profile. 5-Bromo-2-ethyl-3-nitropyridine (CAS No. 1211591-74-0) emerges as a valuable intermediate, strategically equipped with three distinct functional groups.[1] The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, the bromine atom serves as a versatile handle for cross-coupling and nucleophilic substitution reactions, and the ethyl group can be used to probe hydrophobic pockets within enzyme active sites. The analogues of this compound, such as 5-Bromo-2-methyl-3-nitropyridine and 5-Bromo-2-nitropyridine, are pivotal in the synthesis of potent kinase inhibitors, underscoring the potential of this ethyl derivative in drug discovery programs.[2][3]

Molecular Structure and Physicochemical Properties

The structural and physical properties of 5-Bromo-2-ethyl-3-nitropyridine are foundational to its application in synthesis. While extensive experimental data is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogues.

| Property | Value | Reference |

| CAS Number | 1211591-74-0 | [1] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1] |

| Molecular Weight | 231.05 g/mol | [1] |

| Appearance | Predicted: Light yellow to brown crystalline solid | [4] |

| Melting Point | Predicted: Similar range to methyl analog (38-42 °C) | [3] |

| Boiling Point | Predicted: >250 °C | [3] |

| Solubility | Predicted: Soluble in chloroform, methanol; sparingly soluble in water | [4] |

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be envisioned starting from a commercially available 2-ethylpyridine derivative, followed by sequential nitration and bromination. The order of these steps is critical to ensure correct regioselectivity, governed by the directing effects of the substituents. An alternative, often successful strategy for related compounds involves the oxidation of an amino-precursor.[5]

Caption: Proposed synthetic pathway for 5-Bromo-2-ethyl-3-nitropyridine.

Experimental Protocol: Synthesis of 5-Bromo-2-nitropyridine (Analog Precursor)

This protocol, adapted from established procedures for a key precursor, illustrates a reliable method for the nitration of an aminopyridine.[5]

Objective: To synthesize 5-Bromo-2-nitropyridine from 2-amino-5-bromopyridine.

Materials:

-

2-amino-5-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

30% Hydrogen Peroxide (H₂O₂)

-

Ice

-

Deionized water

Procedure:

-

Carefully add 2-amino-5-bromopyridine (1.0 mol) to concentrated sulfuric acid in a reaction vessel equipped with a stirrer and thermometer, maintaining the temperature below 30°C.

-

Cool the mixture to 0-5°C using an ice bath.

-

Slowly add 30% hydrogen peroxide (approx. 3.0-3.5 eq) dropwise to the solution, ensuring the temperature does not exceed 15°C. The addition is highly exothermic and requires careful monitoring.

-

After the addition is complete, allow the reaction mixture to stir at 10-15°C for 1-2 hours.

-

Gradually raise the temperature to 40°C and maintain for several hours until HPLC analysis indicates the consumption of the starting material.[5]

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The resulting precipitate, 5-Bromo-2-nitropyridine, is collected by vacuum filtration.

-

Wash the solid with cold deionized water until the filtrate is neutral.

-

Dry the product under vacuum to yield the final compound.

Predicted Spectroscopic Characterization

Structural elucidation of 5-Bromo-2-ethyl-3-nitropyridine would rely on a combination of standard spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals corresponding to the ethyl and pyridine ring protons.

-

δ ~8.8 ppm (d, 1H): Doublet for the proton at the C6 position of the pyridine ring.

-

δ ~8.5 ppm (d, 1H): Doublet for the proton at the C4 position of the pyridine ring.

-

δ ~3.0 ppm (q, 2H): Quartet for the methylene (-CH₂-) protons of the ethyl group.

-

δ ~1.4 ppm (t, 3H): Triplet for the methyl (-CH₃) protons of the ethyl group.

-

Rationale: This prediction is based on the published spectrum for the analogous 5-Bromo-2-methyl-3-nitropyridine, which shows the pyridine protons at 8.76 and 8.40 ppm and the methyl protons at 2.80 ppm.[3] The ethyl group's quartet and triplet are characteristic patterns.

-

-

¹³C NMR (100 MHz, CDCl₃): Seven distinct carbon signals are expected, including five for the pyridine ring and two for the ethyl group.

-

Mass Spectrometry (EI-MS): The mass spectrum should exhibit a characteristic molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom.

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~1580-1600 cm⁻¹: C=N stretching of the pyridine ring.

-

~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹: Asymmetric and symmetric stretching of the nitro (NO₂) group, respectively.

-

~2850-2980 cm⁻¹: C-H stretching of the ethyl group.

-

~600-700 cm⁻¹: C-Br stretching.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of 5-Bromo-2-ethyl-3-nitropyridine lies in the distinct reactivity of its functional groups, which can be addressed with high selectivity.

Caption: Major reaction pathways for 5-Bromo-2-ethyl-3-nitropyridine.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, and this effect is strongly amplified by the presence of the C3-nitro group. This electronic arrangement activates the C5 position (para to the nitro group) for nucleophilic aromatic substitution, allowing for the displacement of the bromide by a wide range of nucleophiles (e.g., amines, alkoxides). This reaction is a cornerstone for elaborating the molecular structure and is famously used in the synthesis of the kinase inhibitor Pazopanib from 5-Bromo-2-nitropyridine.[2][6]

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine (NH₂) using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl, SnCl₂). This transformation is highly valuable as it unmasks a versatile amino group, which can then be used for amide bond formation, diazotization, or other functionalizations, significantly increasing the molecular complexity.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds. Common examples include:

-

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with various amines.

Applications in Drug Discovery

The primary application of 5-Bromo-2-ethyl-3-nitropyridine is as a key building block in the synthesis of complex, biologically active molecules. Drawing parallels from its close analogs, it is an ideal starting material for the development of kinase inhibitors.[2]

-

Kinase Inhibitor Scaffolds: The pyridine ring is a well-established "hinge-binding" motif in many kinase inhibitors. The C3-amino group (after nitro reduction) can form critical hydrogen bonds in the ATP-binding site, while substituents at the C5 position (introduced via SNAr or coupling) can extend into other regions of the active site to enhance potency and selectivity.[2]

-

Probing Hydrophobic Pockets: The 2-ethyl group, compared to a methyl group, provides additional steric bulk and hydrophobicity. This allows medicinal chemists to systematically probe hydrophobic pockets adjacent to the hinge-binding region, potentially leading to improved target affinity and optimized drug-like properties. Its methyl analog is used to synthesize MLN0905, a potent inhibitor of Polo-like kinase 1 (PLK1).[3]

Safety and Handling

Based on the safety data sheets (SDS) for the closely related compound 5-Bromo-2-nitropyridine, 5-Bromo-2-ethyl-3-nitropyridine should be handled with care as a potentially hazardous chemical.[7][8][9]

-

Hazards: The compound is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][9] It may also be harmful if swallowed or in contact with skin.[10][11]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]

-

Handling: Avoid breathing dust, fumes, or vapors.[10] Avoid all personal contact. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[7][11]

Conclusion

5-Bromo-2-ethyl-3-nitropyridine is a highly functionalized heterocyclic intermediate with significant potential for applications in organic synthesis and drug discovery. Its strategic combination of a reactive bromide, a reducible nitro group, and a hydrophobic ethyl group on an electron-deficient pyridine core makes it an exceptionally versatile building block. By leveraging selective transformations such as nucleophilic aromatic substitution, nitro reduction, and cross-coupling reactions, researchers can efficiently construct complex molecular architectures targeting a range of biological targets, particularly protein kinases. Proper understanding of its reactivity and adherence to safety protocols are essential for its effective and safe utilization in the laboratory.

References

[1] Hoffman Fine Chemicals. CAS 1211591-74-0 | 5-Bromo-2-ethyl-3-nitropyridine. Available at: [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Bromo-2-methyl-3-nitropyridine CAS#: 911434-05-4 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Bromo-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

Spectroscopic Characterization of 5-Bromo-2-ethyl-3-nitropyridine: A Technical Guide

Introduction

5-Bromo-2-ethyl-3-nitropyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its reactivity, properties, and potential biological activity. This technical guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-2-ethyl-3-nitropyridine (CAS No: 1211591-74-0, Molecular Formula: C₇H₇BrN₂O₂, Molecular Weight: 231.05 g/mol ). Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of analogous compounds and established principles of NMR, IR, and mass spectrometry. The insights provided herein are intended to guide researchers in the characterization of this and structurally related molecules.

A plausible synthetic route to 5-Bromo-2-ethyl-3-nitropyridine can be extrapolated from methods used for similar compounds, such as the synthesis of 5-bromo-2-methyl-3-nitropyridine. A potential pathway could involve the nitration of a 5-bromo-2-ethylpyridine precursor. The precise characterization of the final product is crucial to confirm the success of the synthesis and to ensure its purity for subsequent applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 5-Bromo-2-ethyl-3-nitropyridine are detailed below.

Anticipated ¹H NMR Spectrum

The predicted ¹H NMR chemical shifts are summarized in the table below. The spectrum is expected to show signals corresponding to the two aromatic protons on the pyridine ring and the protons of the ethyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.6 - 8.8 | Doublet | 2.0 - 2.5 |

| H-6 | 8.4 - 8.6 | Doublet | 2.0 - 2.5 |

| -CH₂- | 3.0 - 3.2 | Quartet | 7.5 - 8.0 |

| -CH₃ | 1.3 - 1.5 | Triplet | 7.5 - 8.0 |

Spectral Interpretation (¹H NMR)

The chemical shifts of the pyridine ring protons are significantly influenced by the substituents. The nitro group at the 3-position is a strong electron-withdrawing group, which will deshield the adjacent protons. The bromine atom at the 5-position also has an electron-withdrawing inductive effect.

-

Aromatic Protons (H-4 and H-6): The protons at the 4 and 6 positions are expected to be the most downfield signals in the spectrum due to the combined electron-withdrawing effects of the nitro group and the nitrogen atom in the pyridine ring. They will appear as doublets due to coupling with each other (a small meta-coupling).

-

Ethyl Group Protons: The methylene protons (-CH₂-) of the ethyl group are adjacent to the pyridine ring and will be deshielded, appearing as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet, further upfield, due to coupling with the two methylene protons.

Anticipated ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are presented in the table below. The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-3 | 145 - 150 |

| C-4 | 140 - 145 |

| C-5 | 115 - 120 |

| C-6 | 150 - 155 |

| -CH₂- | 25 - 30 |

| -CH₃ | 12 - 15 |

Spectral Interpretation (¹³C NMR)

The electron-withdrawing nitro group and the electronegative nitrogen and bromine atoms will significantly influence the chemical shifts of the pyridine ring carbons.

-

Pyridine Ring Carbons: The carbons directly attached to the nitrogen (C-2 and C-6) and the nitro group (C-3) are expected to be the most deshielded. The carbon bearing the bromine atom (C-5) will also be downfield, though to a lesser extent.

-

Ethyl Group Carbons: The carbons of the ethyl group will appear in the aliphatic region of the spectrum, with the methylene carbon being more deshielded than the methyl carbon.

Experimental Protocols

NMR Data Acquisition

-

Sample Preparation: Dissolve 10-15 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters: Typical parameters for a proton-decoupled ¹³C spectrum include a 30-45° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Anticipated IR Spectrum

The table below summarizes the predicted characteristic IR absorption bands for 5-Bromo-2-ethyl-3-nitropyridine.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch | 2980 - 2850 | Medium |

| Asymmetric NO₂ stretch | 1550 - 1520 | Strong |

| Symmetric NO₂ stretch | 1360 - 1340 | Strong |

| C=N and C=C stretch (pyridine ring) | 1600 - 1450 | Medium to Strong |

| C-Br stretch | 700 - 600 | Medium to Strong |

Spectral Interpretation (IR)

-

Nitro Group: The most characteristic bands in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂). For aromatic nitro compounds, these typically appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[2][3]

-

Pyridine Ring: The stretching vibrations of the C=N and C=C bonds within the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

C-H Bonds: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group will be observed below 3000 cm⁻¹.

-

C-Br Bond: The C-Br stretching vibration is expected in the lower frequency region of the spectrum.

Experimental Protocols

FT-IR Data Acquisition (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4]

-

Pellet Formation: Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[4]

-

Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.

Anticipated Mass Spectrum (Electron Ionization)

The predicted major fragments in the electron ionization (EI) mass spectrum of 5-Bromo-2-ethyl-3-nitropyridine are listed below.

| m/z | Predicted Fragment | Interpretation |

| 231/233 | [M]⁺ | Molecular ion peak (presence of Br isotopes) |

| 216/218 | [M - CH₃]⁺ | Loss of a methyl radical |

| 202/204 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 185/187 | [M - NO₂]⁺ | Loss of a nitro group |

| 156/158 | [C₅H₃BrN]⁺ | Loss of C₂H₅ and NO₂ |

| 77 | [C₅H₄N]⁺ | Pyridine ring fragment |

Spectral Interpretation (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ at 231 and M+2 at 233).[5]

-

Molecular Ion: A prominent molecular ion peak is expected.

-

Fragmentation Pattern: Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (-NO₂) and cleavage of alkyl substituents. Therefore, fragments corresponding to the loss of the ethyl group ([M - C₂H₅]⁺) and the nitro group ([M - NO₂]⁺) are anticipated. Further fragmentation of the pyridine ring can also occur. The fragmentation of aromatic nitro compounds can also involve the loss of NO followed by CO.[6]

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS) Data Acquisition

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically using a direct insertion probe. The sample is then vaporized by heating.[7][8]

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][9]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Visualizations

Caption: Molecular structure of 5-Bromo-2-ethyl-3-nitropyridine.

Caption: Workflow for spectroscopic characterization.

References

-

School of Chemical Sciences, University of Illinois. Electron Ionization. [Link]

-

Unknown. Sample preparation for FT-IR. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

SIMS and Microscopy. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

-

Unknown. Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

Hong, M. Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. [Link]

-

ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

Wikipedia. Electron ionization. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

Unknown. Mass Spectrometry: Fragmentation. [Link]

-

BTC. What is the NMR spectrum of Pyridine Series compounds like?. [Link]

-

Bulletin de l'Academie Polonaise des Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

MDPI. 2D Solid-State HETCOR 1H-13C NMR Experiments with Variable Cross Polarization Times as a Tool for a Better Understanding of the Chemistry of Cellulose-Based Pyrochars—A Tutorial. [Link]

-

PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

-

Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. [Link]

-

Balci, M. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

PrepChem.com. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. [Link]

-

Ord, J. IR: nitro groups. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

The Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

Scribd. Infrared Absorption Guide. [Link]

-

Michigan State University. Infrared Spectroscopy. [Link]

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

Unknown. Table of Characteristic IR Absorptions. [Link]

- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

CHEMISTRY 1000. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Hoffman Fine Chemicals. CAS 1211591-74-0 | 5-Bromo-2-ethyl-3-nitropyridine. [Link]

-

Unknown. 1 Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

reactivity and stability of 5-Bromo-2-ethyl-3-nitropyridine

An In-depth Technical Guide to the Reactivity and Stability of 5-Bromo-2-ethyl-3-nitropyridine

Abstract

5-Bromo-2-ethyl-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of a bromine atom, an ethyl group, and a powerful electron-withdrawing nitro group on the pyridine scaffold imparts a unique and versatile reactivity profile. This guide provides a comprehensive exploration of the molecule's chemical behavior, focusing on its stability under various conditions and its reactivity at each functional site. We delve into the causality behind its participation in cornerstone reactions such as palladium-catalyzed cross-couplings and nitro group reductions, offering field-proven insights and detailed experimental protocols to empower its application in advanced synthesis.

Physicochemical Profile and Stability

The utility of a synthetic building block is fundamentally linked to its stability and handling characteristics. 5-Bromo-2-ethyl-3-nitropyridine is a solid at room temperature, and its reactivity is a direct consequence of its electronic and structural properties.

Properties

A summary of the key physicochemical properties is presented below. These values are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrN₂O₂ | [1] |

| Molecular Weight | 231.05 g/mol | [1] |

| Predicted Boiling Point | 261.0 ± 35.0 °C | [1] |

| Predicted Density | 1.610 ± 0.06 g/cm³ | [1] |

| Predicted pKa | -0.49 ± 0.20 | [1] |

| Appearance | Yellow to light-brown solid (inferred from analogs) | [2] |

Stability Assessment

Understanding the stability profile is crucial for storage and for defining reaction parameters that avoid unintended degradation.

-

Thermal Stability : The compound is generally stable under standard storage conditions (cool, dry, and well-ventilated).[2][3] However, like many nitroaromatic compounds, it can be susceptible to decomposition at elevated temperatures. Such degradation may involve fragmentation or the loss of the nitro group.[4]

-

pH and Hydrolytic Stability : Strong acidic or basic conditions should be approached with caution. While the pyridine ring is relatively robust, extreme pH can promote hydrolysis or other degradation pathways, potentially affecting the nitro group.[4]

-

Photochemical Stability : Nitroaromatic compounds are often sensitive to UV light, which can induce complex photochemical reactions, including rearrangement or reduction of the nitro moiety.[4][5] It is advisable to store the compound protected from light and to conduct reactions in flasks shielded from direct light, for instance, by wrapping them in aluminum foil.

Synthesis Strategy

While a specific documented synthesis for 5-Bromo-2-ethyl-3-nitropyridine is not prevalent, a logical and robust synthetic pathway can be designed based on established transformations of pyridine derivatives. A common strategy involves the functionalization of a pre-existing substituted pyridine.

The diagram below outlines a plausible multi-step synthesis starting from 5-amino-2-ethylpyridine, leveraging a Sandmeyer-type reaction followed by regioselective nitration. The choice of a Sandmeyer reaction is informed by its reliability in converting aromatic amines to bromides.[6] Nitration of the resulting bromopyridine is directed by the existing substituents.

Caption: Plausible synthetic workflow for 5-Bromo-2-ethyl-3-nitropyridine.

Chemical Reactivity and Synthetic Utility

The synthetic value of 5-Bromo-2-ethyl-3-nitropyridine stems from the distinct reactivity of its three key functional components: the C-Br bond, the nitro group, and the electron-deficient pyridine ring. This allows for selective, sequential transformations to build molecular complexity.

Reactivity at the C5-Position: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond at the C5 position is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal catalysis. The Suzuki-Miyaura cross-coupling is a particularly powerful tool for this purpose, enabling the introduction of a wide array of aryl, heteroaryl, or vinyl groups.[7][8]

Causality and Mechanism: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[8]

-

Oxidative Addition : The cycle begins with the insertion of the Pd(0) catalyst into the C-Br bond, forming a Pd(II) intermediate. This is often the rate-determining step.

-

Transmetalation : The organic group from the boronic acid (or ester) is transferred to the palladium center, a process activated by a base which forms a more nucleophilic boronate species.

-

Reductive Elimination : The two organic partners on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-ethyl-3-nitropyridine

This protocol is a representative example based on established procedures for similar substrates.[7][9]

-

Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-ethyl-3-nitropyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.).

-

Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), to the flask.

-

Solvent Addition : Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution : Heat the mixture with stirring to 85-95 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Reactivity of the C3-Nitro Group: A Gateway to Aminopyridines

The nitro group is a powerful modulator of the ring's electronic character, but its most significant synthetic role is often as a precursor to an amino group. This transformation is fundamental in drug development as it converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one, opening up new avenues for functionalization.[10]

A variety of reliable methods exist for the reduction of aromatic nitro groups.[11]

-

Catalytic Hydrogenation : This is a clean and efficient method using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (e.g., H₂ gas, ammonium formate).[12] Raney Nickel is often preferred for substrates containing aryl halides, as it can minimize the risk of competitive hydrodehalogenation (loss of the bromine atom).[12]

-

Metal-in-Acid Reduction : Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like HCl or acetic acid) are robust and widely used.[10] Tin(II) chloride (SnCl₂) in a solvent like ethanol offers a milder, non-aqueous alternative.[12]

Caption: Key transformation of the nitro group to an amine.

Experimental Protocol: Reduction of 5-Bromo-2-ethyl-3-nitropyridine with SnCl₂

-

Reaction Setup : In a round-bottom flask, dissolve 5-Bromo-2-ethyl-3-nitropyridine (1.0 equiv.) in ethanol.

-

Reagent Addition : Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 equiv.) to the solution in portions.

-

Reaction Execution : Heat the mixture to reflux (approx. 78 °C) and stir. Monitor the reaction by TLC until completion.

-

Work-up : Cool the reaction mixture and carefully quench by pouring it over crushed ice. Basify the solution to pH > 8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

-

Extraction : Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amine can be purified further by column chromatography or recrystallization if necessary.

Reactivity of the Pyridine Ring: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring in 5-Bromo-2-ethyl-3-nitropyridine is electron-deficient due to the electronegativity of the ring nitrogen and, more significantly, the powerful electron-withdrawing effect of the nitro group at the C3 position. This electronic deficit makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr).[13][14]

Causality and Regioselectivity: The nitro group stabilizes the negative charge of the anionic intermediate (a Meisenheimer complex) that forms when a nucleophile attacks the ring.[14] This stabilization is most effective when the charge can be delocalized onto the nitro group, which occurs when the attack is at positions ortho (C2, C4) or para (C6) to the nitro group.

-

Position C2 : Already substituted with an ethyl group, making substitution impossible unless the ethyl group itself can act as a leaving group, which is highly unlikely.

-

Position C4 : Activated by the C3-nitro group. Attack by a strong nucleophile (e.g., an alkoxide or an amine) at this position, displacing a hydride ion, is plausible under specific conditions (like oxidative nucleophilic substitution).

-

Position C6 : Also activated by the C3-nitro group. This position is a likely target for nucleophilic attack.

-

Position C5 : The bromine at C5 is not electronically activated for SNAr by the C3-nitro group, making direct displacement of bromide via this mechanism unfavorable compared to reactions at C4 and C6.

Therefore, SNAr reactions will preferentially occur at the C4 and C6 positions, provided a suitable leaving group (or conditions for hydride displacement) is present.

Conclusion

5-Bromo-2-ethyl-3-nitropyridine is a strategically designed synthetic intermediate whose value lies in its predictable and versatile reactivity. The C5-bromine atom serves as a reliable handle for sophisticated carbon-carbon bond formation via palladium catalysis, while the C3-nitro group can be readily converted to an amine, fundamentally altering the molecule's electronic properties for subsequent reactions. Its stability profile is robust under standard conditions, though care must be taken to avoid high temperatures and UV light. A thorough understanding of the interplay between its functional groups, as detailed in this guide, allows researchers to harness its full potential in the efficient construction of complex molecular architectures for pharmaceutical and material science applications.

References

-

Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

-

Chembex. The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Available at: [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

-

Khan Academy. Nucleophilic aromatic substitutions. Available at: [Link]

-

J. Michael McBride. 34.05 Nucleophilic Aromatic Substitution. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

-

Autechaux. Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Available at: [Link]

-

ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

-

University of Oslo. Synthesis and Functionalization of 3-Nitropyridines. Available at: [Link]

-

Semantic Scholar. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

ScienceDirect. Thermal and photochemical reactions of n-pyridinebenzopyrylium multistate of species (n = 2, 3, 4). Available at: [Link]

-

Pharmaffiliates. CAS No : 39856-50-3 | Product Name : 5-Bromo-2-nitropyridine. Available at: [Link]

Sources

- 1. 5-BroMo-2-ethyl-3-nitropyridine | 1211591-74-0 [amp.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. research.unl.pt [research.unl.pt]

- 6. Page loading... [guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Physicochemical Properties of 5-Bromo-2-ethyl-3-nitropyridine: Estimation and Experimental Determination

This technical guide provides a comprehensive analysis of the key physical properties of 5-Bromo-2-ethyl-3-nitropyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific compound, this document offers a detailed framework for its characterization. We will present an estimation of its melting point and solubility based on structural analogs and provide robust, step-by-step protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical profile for applications in synthesis, formulation, and biological screening.

Introduction to 5-Bromo-2-ethyl-3-nitropyridine